molecular formula C15H20N2O5S B2462041 4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one CAS No. 941935-42-8

4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2462041
CAS No.: 941935-42-8
M. Wt: 340.39
InChI Key: XRXGRQNMPJLYRQ-UHFFFAOYSA-N
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Description

The compound “4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The molecule also contains a methoxyphenyl group, a sulfonyl group, and an acetyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, methoxyphenyl group, sulfonyl group, and acetyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the piperazine ring might undergo reactions at the nitrogen atoms, and the sulfonyl group could potentially be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Endothelin Receptor Antagonism

Research on endothelin antagonists, which include compounds with sulfonyl groups similar to the one , has been conducted to explore their effects on pulmonary hypertension. Studies in animal models have shown that these compounds can induce arteritis in coronary arteries, suggesting a role in vascular injury mechanisms. The findings highlight the complex interactions between endothelin receptors and vascular health, with implications for the development of treatments for pulmonary hypertension and related conditions (Jones et al., 2003).

Serotonin Receptor Binding

Compounds with structures related to 4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one have been synthesized and evaluated as serotonin (5-HT) antagonists. These compounds have shown significant binding affinity to serotonin receptors, suggesting potential applications in the treatment of disorders related to serotonin dysfunction. The research contributes to the understanding of the structure-activity relationships of these compounds, providing insights into their therapeutic potential (Liao et al., 2000).

Heterocyclic Compounds Synthesis

The synthesis and tautomerism of heterocyclic compounds related to this compound have been explored. These studies shed light on the chemical properties and reactivity of such compounds, contributing to the development of new synthetic methodologies and the understanding of their biological activities (Ochi et al., 1976).

Antimicrobial Activity

Research has also been conducted on the synthesis and evaluation of compounds with sulfonyl groups for their antimicrobial activity. These studies aim to develop new antimicrobial agents with potent activity against various microbial infections. The findings indicate that certain sulfonyl-containing compounds exhibit significant antimicrobial properties, highlighting their potential as therapeutic agents (Akbari et al., 2022).

Analgesic and Anti-inflammatory Properties

Amidine and hydrazone derivatives, including those with sulfonyl components, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. The results demonstrate that these compounds possess notable analgesic and anti-inflammatory effects, suggesting their potential use in the management of pain and inflammation (Sondhi et al., 2006).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on evaluating its efficacy and safety in preclinical and clinical trials. If it’s a chemical intermediate, research might focus on optimizing its synthesis or exploring new reactions .

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)sulfonylacetyl]-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-15(2)14(19)16-8-9-17(15)13(18)10-23(20,21)12-6-4-11(22-3)5-7-12/h4-7H,8-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXGRQNMPJLYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)CS(=O)(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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